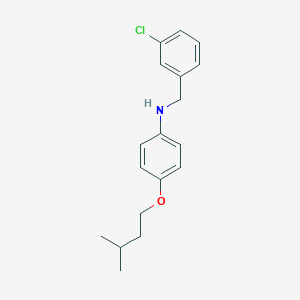
N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the amino group, the chlorobenzyl group, and the isopentyloxy group. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
As an organic compound, “N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline” could participate in various chemical reactions. The amino group might undergo reactions such as acylation or alkylation. The phenyl ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Antibacterial and Antifungal Activities
N-(2-Hydroxy-5-chlorobenzylidine)-anilines, a class of compounds related to N-(3-Chlorobenzyl)-4-(isopentyloxy)aniline, have been studied for their antibacterial and antifungal properties. These compounds, including N-(2-hydroxy-5-chlorobenzyl)-anilines, exhibit a high degree of in vitro activity against bacterial and fungal infections (Reisner & Borick, 1955).
Effects on Mesomorphic Properties
Research on derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines, which includes molecules structurally similar to this compound, demonstrates the impact of chloro and methyl substitution on mesomorphic properties. These effects are significant in the study of liquid crystals and related materials (Hasegawa et al., 1989).
Nonlinear Optical Properties
The compound 4-methyl N-(4-chlorobenzylidene)aniline, similar to this compound, has been investigated for its potential in photonic applications due to its nonlinear optical properties. This research is crucial for the development of new materials in the field of photonics and optoelectronics (Ramnivasmirtha et al., 2020).
Synthesis and Supramolecular Behavior
Studies on 4-(n-Octyloxy)aniline, a compound related to this compound, have focused on its synthesis and the resulting supramolecular behavior in dendritic melamines. These insights contribute to the understanding of molecular self-organization and self-assembly, important in material science (Morar et al., 2018).
Catalytic Amination
Research on palladium-catalyzed amination, which involves anilines and aniline derivatives, has implications for the synthesis of this compound. These reactions are key in the development of various organic compounds, including pharmaceuticals and natural products (Ruiz-Castillo & Buchwald, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)10-11-21-18-8-6-17(7-9-18)20-13-15-4-3-5-16(19)12-15/h3-9,12,14,20H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFLDHFZRDKBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)
![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
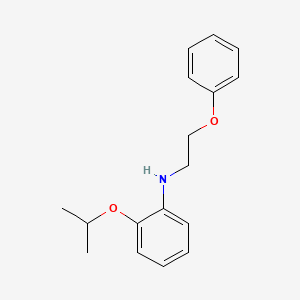

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)
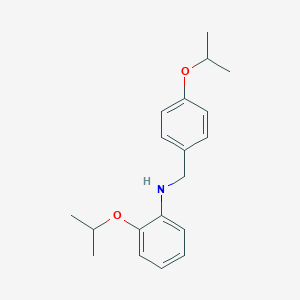


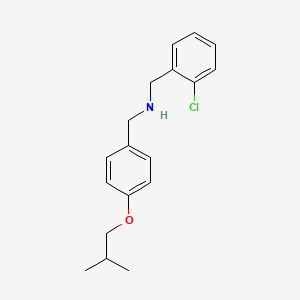
![N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385292.png)
![4-fluoro-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1385294.png)
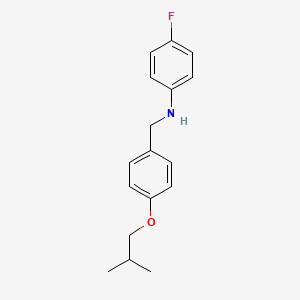
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2,4,6-trimethylaniline](/img/structure/B1385296.png)